Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate
Description
Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate is a bipiperidine-based compound featuring a tert-butyl carbamate group, a 4-bromobenzoyl substituent, and a methyl group on the 4'-position of the bipiperidine scaffold. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting ion channels or enzymes .
Properties
IUPAC Name |
tert-butyl 4-[4-(4-bromobenzoyl)piperidin-1-yl]-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BrN2O3/c1-22(2,3)29-21(28)25-15-11-23(4,12-16-25)26-13-9-18(10-14-26)20(27)17-5-7-19(24)8-6-17/h5-8,18H,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQSWAAZXWYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCC(CC2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromobenzoyl)-4’-methyl-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from simple piperidine derivatives.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with the bipiperidine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tert-butyl Group: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the bipiperidine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Acylation: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification Techniques: Employing crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the bipiperidine ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromobenzoyl group can lead to the formation of benzyl alcohol derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for Substitution: Ammonia (NH3), sodium thiolate (NaSR).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-bromobenzoyl)-4’-methyl-[1,4’-bipiperidine]-1’-carboxylate exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels in the CNS.
Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, and interaction with receptor sites.
Comparison with Similar Compounds
Core Scaffold Variations
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10, ) Structural Difference: Replaces the bipiperidine core with a single piperidine ring and substitutes bromine with chlorine. Synthesis: Prepared via similar coupling reactions using 4-chlorobenzoyl chloride instead of the brominated analogue .
Tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate () Structural Difference: Replaces the 4-bromobenzoyl group with a hydroxyl (-OH) group.
Pharmacologically Active Derivatives
Irinotecan Hydrochloride () Structural Feature: Utilizes the [1,4'-bipiperidine]-1'-carboxylate core linked to a camptothecin derivative. Functional Role: The bipiperidine moiety improves solubility and bioavailability of the parent anticancer drug. Comparison: The bromobenzoyl group in the target compound may offer distinct pharmacokinetic advantages (e.g., slower metabolism due to bromine’s steric and electronic effects) .
- Structural Feature : Contains a [1,4'-bipiperidine]-4'-carboxamide scaffold with a fluorophenyl substituent.
- Functional Role : Acts as an antipsychotic by blocking dopamine receptors.
- Comparison : The bromobenzoyl group in the target compound could modulate receptor selectivity compared to Pipamperone’s fluorophenyl group .
Analytical Data
Biological Activity
Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate, with CAS number 305794-45-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H33BrN2O3
- Molecular Weight : 449.43 g/mol
- Structure : The compound features a bipiperidine backbone with a tert-butyl ester and a bromobenzoyl substituent, contributing to its unique properties.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the bipiperidine class have shown efficacy against various pathogens. The presence of the bromobenzoyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.
- Anticancer Properties : Preliminary studies suggest that bipiperidine derivatives can induce apoptosis in cancer cells through multiple pathways, including DNA intercalation and inhibition of specific kinases involved in cell cycle regulation.
Biological Activity Data Table
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's activity against Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) of 6.3 µM. This highlights its potential as a lead compound for further development against resistant strains of tuberculosis . -
Antitumor Activity :
In vitro studies demonstrated that the compound exhibited cytotoxic effects on prostate cancer cell lines, with an IC50 value of 5.9 µM. The mechanism was linked to the induction of caspase-independent apoptosis, suggesting a unique pathway for anticancer activity . -
Kinase Profiling :
Functional kinome profiling indicated that treatment with the compound altered the phosphorylation patterns of several serine/threonine kinases in prostate cancer cells, implicating these kinases in its mechanism of action and providing insights into potential therapeutic targets .
Discussion
The biological activity of this compound is promising, particularly in the realms of antimicrobial and anticancer research. Its ability to induce apoptosis in cancer cells and inhibit pathogenic growth positions it as a valuable candidate for drug development.
Further research is warranted to explore its full pharmacological profile and optimize its structure for enhanced efficacy and selectivity. Future studies should focus on:
- In vivo efficacy : To validate the observed in vitro results.
- Mechanistic studies : To elucidate the precise pathways involved in its biological activities.
- Structure-activity relationship (SAR) analyses: To guide modifications that could enhance potency or reduce toxicity.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound?
Methodological Answer:
The compound can be synthesized via coupling reactions using intermediates such as bipiperidine derivatives and bromobenzoyl chloride. For example, [1,4'-bipiperidine]-1'-carbonyl chloride has been employed as a key reagent in similar syntheses to introduce the bipiperidine-carboxylate scaffold . A typical procedure involves:
Boc-protection : Protecting the piperidine nitrogen with tert-butoxycarbonyl (Boc) to ensure regioselectivity.
Coupling : Reacting with 4-bromobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using a base like triethylamine.
Deprotection : Removing the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the final product.
Critical Note : Purity (>95%) is achievable via silica gel column chromatography, as demonstrated in analogous protocols .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify the bipiperidine scaffold, bromobenzoyl moiety, and Boc group. Key signals include:
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~450–460 g/mol based on analogs) .
- X-ray Crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) is used for refinement, though low crystallinity may require high-resolution data or twinning corrections .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Yield optimization requires addressing:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in bromobenzoyl integration, as seen in related aryl-piperidine syntheses .
- Temperature Control : Stepwise heating (e.g., 20°C → 80°C) minimizes decomposition of thermally labile intermediates .
Data Contradiction : Some protocols report higher yields with microwave-assisted synthesis (e.g., 70% vs. 50% conventional), but scalability remains unverified .
Advanced: What strategies resolve low crystallinity in X-ray diffraction studies?
Methodological Answer:
Low crystallinity challenges arise from conformational flexibility in the bipiperidine ring. Solutions include:
Co-crystallization : Adding small-molecule co-formers (e.g., acetic acid) to stabilize the lattice .
Cryocooling : Collecting data at 100 K to reduce thermal motion artifacts .
Twinning Analysis : Using SHELXD or SHELXE to model twinned crystals, common in flexible scaffolds .
Example : SHELXL refinement of a related bipiperidine derivative achieved R-factor <0.05 with high-resolution (<1.0 Å) data .
Basic: What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility : Freely soluble in DMSO (>10 mg/mL), moderately soluble in DCM or chloroform. Avoid aqueous buffers (pH >7) due to Boc group hydrolysis .
- Storage :
Advanced: How to analyze biological activity in vitro (e.g., receptor binding)?
Methodological Answer:
For CCR5 antagonism (hypothesized based on structural analogs ):
Radioligand Displacement : Use C-labeled analogs (e.g., C-LSN3172176) in competitive binding assays with CCR5-expressing membranes .
Calcium Flux Assays : Measure intracellular Ca changes in HEK293 cells transfected with CCR5 .
Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced: How to address discrepancies in purity data between synthetic batches?
Methodological Answer:
Contradictions often stem from:
- Byproduct Formation : Unreacted bromobenzoyl chloride may persist; monitor via TLC (Rf ~0.5 in ethyl acetate/hexanes 1:3) .
- Column Chromatography : Adjust solvent gradients (e.g., 10→40% EtOAc in hexanes) to improve separation of diastereomers .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity quantification, bypassing HPLC limitations .
Table 1: Key Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
